molecular formula C21H29N5 B6438652 4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2549016-98-8

4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438652
CAS No.: 2549016-98-8
M. Wt: 351.5 g/mol
InChI Key: ZMJDCQPXUGFFKF-UHFFFAOYSA-N
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Description

4-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 4, a 4-(1-phenylethyl)piperazinyl group at position 6, and a pyrrolidinyl substituent at position 2. The compound’s structure combines a heterocyclic pyrimidine core with nitrogen-rich substituents, which are critical for modulating solubility, bioavailability, and target binding. This article compares its structural, physicochemical, and functional attributes with analogous compounds.

Properties

IUPAC Name

4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5/c1-17-16-20(23-21(22-17)26-10-6-7-11-26)25-14-12-24(13-15-25)18(2)19-8-4-3-5-9-19/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJDCQPXUGFFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with Piperazine: The pyrimidine core is then reacted with 1-phenylethylpiperazine in the presence of a suitable base such as potassium carbonate in an organic solvent like dichloromethane.

    Introduction of Pyrrolidine: Finally, the compound is treated with pyrrolidine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Biochemistry: It is used as a tool compound to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine and pyrrolidine moieties allow the compound to bind to these targets, modulating their activity. This can result in various biological effects, including changes in neurotransmitter levels or enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues with Piperazine Substituent Variations

Substituents on the piperazine ring significantly influence molecular properties. Key analogs include:

4-Methyl-6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (BK10202)
  • Substituent : 5-Methyl-1,3,4-thiadiazol-2-yl group on piperazine.
  • Molecular Formula : C₁₆H₂₃N₇S.
  • Molecular Weight : 345.47 g/mol.
2-Methyl-4-(Piperazin-1-yl)-6-(Pyrrolidin-1-yl)pyrimidine
  • Substituent : Unsubstituted piperazine.
  • Molecular Formula : C₁₃H₂₁N₅.
  • Molecular Weight : 247.34 g/mol.
  • Key Features : Reduced lipophilicity and higher solubility due to the absence of bulky substituents. Predicted pKa = 10.06 ± 0.50, indicating moderate basicity .
Target Compound
  • Substituent : 4-(1-Phenylethyl)piperazine.
  • Molecular Formula : Estimated C₂₁H₂₉N₅ (calculated).
  • Molecular Weight : ~375.5 g/mol.

Table 1: Piperazine-Substituted Analogs

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-(1-Phenylethyl) C₂₁H₂₉N₅ ~375.5 High lipophilicity
BK10202 4-(5-Methyl-1,3,4-thiadiazol-2-yl) C₁₆H₂₃N₇S 345.47 Sulfur-enhanced electronic effects
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine None C₁₃H₂₁N₅ 247.34 High solubility, moderate basicity

Piperazine vs. Piperidine Analogs

Replacing piperazine with piperidine alters hydrogen-bonding capacity and basicity:

4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-amine
  • Core Modification : Piperidine replaces piperazine.
  • Molecular Formula : C₁₀H₁₆N₄.
  • Molecular Weight : 192.26 g/mol.

Table 2: Piperidine vs. Piperazine Derivatives

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Hydrogen-Bonding Capacity
Target Compound Piperazine C₂₁H₂₉N₅ ~375.5 High (two N atoms)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine C₁₀H₁₆N₄ 192.26 Low (one N atom)

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